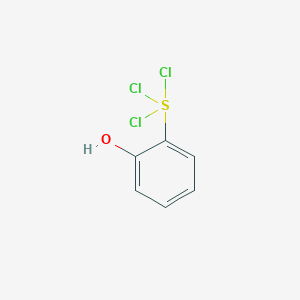
2-(Trichloro-lambda~4~-sulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloro-lambda~4~-sulfanyl)phenol: is an organosulfur compound characterized by the presence of a phenol group substituted with a trichloromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloro-lambda~4~-sulfanyl)phenol typically involves the chlorination of phenol followed by the introduction of the trichloromethylthio group. One common method is as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-trichlorophenol.
Introduction of Trichloromethylthio Group: The 2,4,6-trichlorophenol is then treated with trichloromethylthiolating agents, such as trichloromethylthiol chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using industrial chlorinators.
Continuous Flow Reactors:
Chemical Reactions Analysis
Types of Reactions
2-(Trichloro-lambda~4~-sulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
2-(Trichloro-lambda~4~-sulfanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trichloro-lambda~4~-sulfanyl)phenol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethylthio group can disrupt cellular processes by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupting Membranes: The lipophilic nature of the compound allows it to integrate into and disrupt cellular membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the trichloromethylthio group.
Triclosan: Contains a similar phenol structure with chlorinated substituents but has different functional groups.
Uniqueness
2-(Trichloro-lambda~4~-sulfanyl)phenol is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
94728-15-1 |
|---|---|
Molecular Formula |
C6H5Cl3OS |
Molecular Weight |
231.5 g/mol |
IUPAC Name |
2-(trichloro-λ4-sulfanyl)phenol |
InChI |
InChI=1S/C6H5Cl3OS/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H |
InChI Key |
WGCSYPPIOCBFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


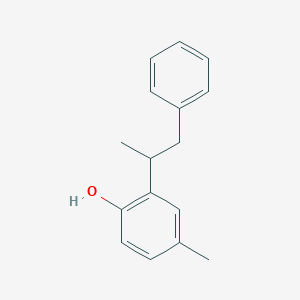

![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)
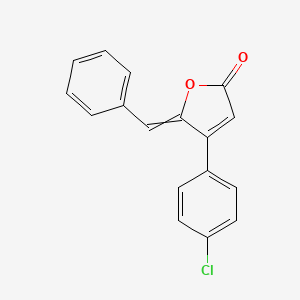
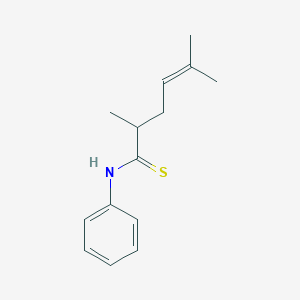
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
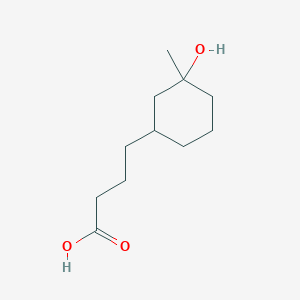


![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
